Neoruscogenin

描述

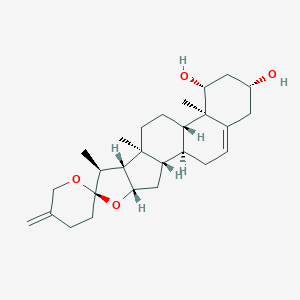

Neoruscogenin is a steroidal sapogenin derived from plants in the Ruscus genus, notably Ruscus aculeatus (Liliaceae) . It is characterized by a spirosta-5,25(27)-diene-1β,3β-diol backbone and serves as the aglycone moiety of bioactive saponins . Key pharmacological properties include:

- RORα Agonism: this compound is a high-affinity agonist of the nuclear receptor RORα (NR1F1), with demonstrated selectivity over other nuclear receptors (e.g., LXR, FXR) .

- Bioavailability: Exhibits excellent microsomal stability and peripheral exposure in mice, making it a robust pharmacological tool .

- Therapeutic Potential: Modulates RORα target genes (e.g., Bmal1, G6pc) and inhibits myostatin (MSTN) maturation, promoting muscle fiber hypertrophy .

准备方法

Extraction of Neoruscogenin Precursors from Ruscus aculeatus

The initial step in this compound production involves extracting its glycosidic precursors, such as ruscosides, from plant tissues. Ruscus aculeatus rhizomes, roots, and phylloclades are dried and ground into a fine powder to maximize surface area for solvent interaction . Polar solvents like aqueous methanol (50:50 v/v) are employed in a two-stage extraction process: 4 mL of solvent is added to 50 mg of powdered material, followed by 24-hour maceration at room temperature . This method achieves a 70–80% recovery of total saponins, with subsequent vacuum evaporation at 40°C concentrating the extract .

Recent advancements utilize pressurized liquid extraction (PLE) with hexane/ethyl acetate/methanol/water systems to enhance yield and reduce processing time . For industrial-scale production, countercurrent chromatography (CCC) with a hexane/ethyl acetate/methanol/water (5:5:4:6 v/v) solvent system enables continuous extraction, achieving a throughput of 20 mL/min and a separation efficiency of >90% .

Acid Hydrolysis of Ruscosides to this compound

Crude extracts contain ruscosides—heteroglycosides with β-D-glucose, α-L-rhamnose, and α-L-arabinose units linked to the this compound aglycone . Acid hydrolysis cleaves these glycosidic bonds, liberating free this compound. Optimal conditions involve refluxing the extract in 2N HCl at 80°C for 4 hours, which achieves >95% conversion efficiency . Prolonged hydrolysis (>6 hours) risks sapogenin degradation, as evidenced by a 15% yield reduction due to epimerization at C-25 .

Post-hydrolysis, the mixture is neutralized with NaOH, and this compound is extracted using n-butanol due to its high partition coefficient (LogP = 3.2) . Butanol phases are concentrated under vacuum, yielding a semi-solid residue containing 60–70% this compound by HPLC analysis .

Table 1: Acid Hydrolysis Parameters and Outcomes

| Parameter | Optimal Value | Yield Reduction Beyond Threshold |

|---|---|---|

| HCl Concentration | 2N | 20% at 3N (due to side reactions) |

| Temperature | 80°C | 30% at 100°C (degradation) |

| Duration | 4 hours | 15% loss after 6 hours |

| Neutralization Agent | NaOH (pH 7.0) | Precipitation at pH >8.5 |

Biotechnological Hydrolysis Using Aspergillus niger

As an alternative to harsh acid conditions, enzymatic hydrolysis with Aspergillus niger offers a selective and eco-friendly approach. This fungus secretes β-glucosidase, α-rhamnosidase, and α-arabinosidase, sequentially cleaving sugar units from ruscosides . Fermentation is conducted in a bioreactor at 27°C with aeration (pO₂ ≥50%) and agitation (250 rpm), using a medium containing ruscoside extract (8–10% w/v), urea, and mineral salts .

After 48 hours, the broth is extracted with n-butanol, yielding this compound with 85% purity and no detectable epimerization . This method’s scalability is limited by enzyme kinetics, requiring 72 hours for complete hydrolysis compared to acid’s 4 hours.

Purification of this compound

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) effectively resolves this compound from ruscogenin, its C-25 epimer . Isocratic elution with acetonitrile/water (65:35 v/v) at 1.0 mL/min achieves baseline separation in <15 minutes, with detection at 202 nm . Calibration curves (2–1000 ng/mL) show linearity (R² >0.999), enabling quantification in plant matrices .

Fast Centrifugal Partition Chromatography (FCPC)

For bulk purification, FCPC with a 1L column and hexane/ethyl acetate/methanol/water (5:5:4:6 v/v) solvent system processes 2.5 g of crude extract in 130 minutes . this compound elutes at 1400–2200 mL, yielding 612 mg at 98% purity, while ruscogenin follows at 2200–3800 mL (1570 mg, 95% purity) . This method’s throughput (20 mL/min) and low solvent consumption (4.6 L per run) make it ideal for kilogram-scale production .

Table 2: Comparative Analysis of Purification Techniques

| Method | Purity (%) | Yield (%) | Throughput (g/day) | Solvent Consumption (L/g) |

|---|---|---|---|---|

| HPLC | 99.5 | 75 | 10 | 50 |

| FCPC | 98.0 | 85 | 100 | 1.8 |

| Liquid-Liquid | 70.0 | 90 | 500 | 0.5 |

Quality Control and Validation

Identity confirmation via LC/MS/MS ensures the absence of isomers like ruscogenin. Electrospray ionization in positive mode ([M+H]⁺ = 431.3 m/z) with collision-induced dissociation (CID) generates characteristic fragments at m/z 413.3 (loss of H₂O) and 395.2 (additional H₂O loss) . Quantitation against this compound standards (0.2–4.0 µg/mL) validates method accuracy, with inter-day precision <2% RSD .

化学反应分析

反应类型: 新鲁斯可皂苷元会发生各种化学反应,包括:

还原: 还原反应可以将新鲁斯可皂苷元转化为其相应的还原形式,尽管具体的例子并不常见。

常见试剂和条件:

主要产物:

羟基化衍生物: 在新鲁斯可皂苷元分子上的不同位置进行羟基化.

糖基化化合物: 在特定位置进行糖基化,从而得到糖基化衍生物.

科学研究应用

Biological Role in Muscle Growth

Recent studies have highlighted neoruscogenin's role as a pro-myogenic factor that stimulates muscle fiber growth. A study published in the Journal of Agricultural and Food Chemistry investigated the effects of this compound on muscle cells, revealing its ability to enhance muscle differentiation and growth through modulation of myostatin (MSTN) signaling pathways. The findings indicated that this compound promotes muscle hypertrophy by inhibiting MSTN, a negative regulator of muscle growth .

Key Findings:

- Mechanism : this compound inhibits MSTN expression, promoting muscle cell differentiation.

- Application : Potential use in treatments for muscle-wasting diseases.

| Study | Findings |

|---|---|

| Journal of Agricultural and Food Chemistry | This compound enhances muscle differentiation by inhibiting MSTN. |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds derived from Coptidis Rhizoma, which includes this compound, may act as agonists for the alpha7 nicotinic acetylcholine receptor (α7-nAChR), a target for Alzheimer's treatment. Virtual screening studies have identified this compound among potential α7-nAChR agonists, suggesting its efficacy in enhancing cognitive function and memory .

Key Findings:

- Mechanism : Acts as an α7-nAChR agonist.

- Application : Potential therapeutic agent for Alzheimer's disease.

| Study | Findings |

|---|---|

| Virtual Screening Study | This compound identified as a potential α7-nAChR agonist with neuroprotective effects. |

Quality Control in Herbal Medicine

This compound's applications extend to quality control in herbal medicines. A study utilizing DNA barcoding techniques assessed the phytochemical content of herbal products containing this compound. This method ensures the authenticity and safety of herbal drugs by verifying their chemical composition and identifying potential adulterants .

Key Findings:

- Methodology : DNA barcoding for quality control.

- Application : Ensures safety and authenticity of herbal formulations containing this compound.

| Study | Findings |

|---|---|

| DNA Barcoding Study | Validates the presence of this compound in herbal products, ensuring quality control. |

作用机制

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Ruscogenin

- Structural Relationship : Ruscogenin shares a steroidal sapogenin backbone but differs in stereochemistry at C-25 (25S vs. 25R in neoruscogenin) .

- Pharmacological Activity: Less potent RORα activation compared to this compound in high-throughput screening (HTS) assays . Traditionally used for anti-inflammatory and venotonic effects .

- Biotransformation : Undergoes hydroxylation at C-7 and C-12 by Cunninghamella blakesleeana, whereas this compound is metabolized to C-7 and C-12 hydroxylated derivatives by Neosartorya hiratsukae .

25S-Ruscogenin

- Structural Feature : Shares the 25S configuration with this compound but lacks the Δ25(27) double bond .

- Activity : Shows moderate RORα agonism but lower affinity than this compound .

Functional Analogs

SR3335 (ML-176)

Oxysterols (e.g., 24S-Hydroxycholesterol)

- Role: Endogenous RORα inverse agonists that compete with this compound for the ligand-binding domain .

- Key Difference : Oxysterols are cholesterol derivatives, structurally distinct from this compound’s sapogenin core .

Comparative Data Table

Key Research Findings

Biotransformation Pathways :

- This compound is hydroxylated at C-7 and C-12 by Alternaria eureka and Neosartorya hiratsukae, yielding metabolites with altered bioactivity .

- Ruscogenin undergoes C-21 hydroxylation and oxidation, a pathway absent in this compound .

Therapeutic Applications :

- This compound’s MSTN inhibition contrasts with SR3335’s RORα suppression, highlighting divergent applications in muscle wasting vs. metabolic disorders .

生物活性

Neoruscogenin is a steroidal sapogenin derived from the plant Ruscus aculeatus, known for its diverse biological activities. Recent studies have highlighted its potential as a pharmacological agent, particularly as a high-affinity agonist for the nuclear receptor RORα (Retinoic Acid Receptor-related Orphan Receptor Alpha). This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

This compound has been identified as a potent agonist of RORα, which plays a crucial role in regulating gene expression related to metabolism, immune response, and circadian rhythms. Research indicates that this compound selectively activates RORα without significantly affecting other nuclear receptors, making it a valuable tool for studying RORα functions in various biological contexts .

Effects on Muscle Development

A notable study demonstrated that this compound acts as a pro-myogenic factor by inhibiting the maturation of myostatin (MSTN), a negative regulator of muscle growth. This inhibition leads to enhanced muscle differentiation and growth, suggesting potential applications in muscle-wasting conditions .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects through modulation of cytokine production. It has been shown to reduce levels of interleukin-6 (IL-6) in various experimental setups, indicating its potential to mitigate inflammation-related disorders .

Cytotoxicity and Cell Viability

The compound's effects on cell viability have been studied across different concentrations. At lower concentrations (0.1-10 μM), this compound promotes cell viability; however, at higher concentrations (50 μM and above), it exhibits cytotoxic effects, highlighting the importance of dosage in therapeutic applications .

Case Study 1: Muscle Growth Enhancement

In a controlled experiment involving C2C12 myoblasts, this compound was administered at varying concentrations. The results indicated a significant increase in myogenic differentiation markers at doses of 1-10 μM, while higher doses led to reduced cell viability. This suggests that this compound can effectively stimulate muscle growth while necessitating careful dosage management to avoid cytotoxicity.

Case Study 2: Anti-cachectic Effects

Research involving tumor-bearing mice treated with Coptidis rhizoma (which contains this compound) showed significant reductions in weight loss associated with cachexia. The treatment group maintained better nutritional parameters compared to controls, correlating with decreased IL-6 levels in serum and tumors .

Table 1: Biological Activities of this compound

Table 2: Concentration-Dependent Effects on Cell Viability

| Concentration (μM) | Effect on Cell Viability |

|---|---|

| 0.1 - 10 | Increased viability |

| 50 | No significant effect |

| 100 | Decreased viability |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Neoruscogenin, and how do they influence experimental design?

this compound (C₂₇H₄₀O₄, MW 428.6 g/mol) is a crystalline solid with limited solubility in aqueous solutions (~0.3 mg/ml in ethanol:PBS 1:2) . Its low solubility necessitates the use of co-solvents like ethanol for in vitro assays. Researchers should pre-dissolve the compound in ethanol before diluting with PBS, avoiding prolonged storage of aqueous solutions (>24 hours) to prevent precipitation . Stability studies indicate storage at -10°C to -20°C under inert conditions to maintain purity ≥95% over four years .

Q. How should researchers handle this compound safely in laboratory settings?

this compound poses acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization risks (H335) . Safety protocols include:

- Using fume hoods to avoid aerosol inhalation.

- Wearing nitrile gloves and safety goggles during handling.

- Storing the compound in sealed containers at recommended temperatures .

Contaminated surfaces should be cleaned with ethanol, and spills managed using absorbent materials to prevent environmental contamination .

Q. What validated methods exist for synthesizing or isolating this compound?

this compound is primarily isolated from Ruscus aculeatus (Butcher’s broom) via methanol extraction followed by chromatographic purification (e.g., silica gel or HPLC) . For synthetic routes, spirostane-type steroid frameworks are typically modified at the C-25(27) position, though detailed protocols are limited in public literature. Researchers should cross-validate purity using NMR (¹H/¹³C) and HPLC-MS, comparing spectra with reference standards .

Advanced Research Questions

Q. How does this compound modulate RORα activity, and what experimental models validate its agonistic effects?

this compound acts as a high-affinity RORα agonist (EC₅₀ = 110 nM), confirmed via luciferase reporter assays in HEK293 cells transfected with RORα response elements . In vivo, oral administration (3 mg/kg/d for 7 days) in mice upregulates hepatic RORα target genes (e.g., G6Pase, PEPCK), measured via qRT-PCR and Western blot . Researchers should include negative controls (e.g., RORα knockout models) and co-treatment with inverse agonists (e.g., SR3335) to confirm specificity.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from variations in solvent systems, storage conditions, or cell line specificity. For example:

- Solubility differences in DMSO vs. ethanol can alter compound bioavailability .

- Storage at 0–6°C (short-term) vs. -20°C (long-term) impacts stability .

To address contradictions, replicate studies using standardized protocols (e.g., fixed solvent ratios, controlled storage) and employ orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway analysis) .

Q. How can researchers optimize in vivo dosing regimens for this compound in metabolic studies?

Pharmacokinetic profiling in mice reveals a short half-life (~2–4 hours), necessitating twice-daily dosing to maintain therapeutic levels . Dose-response studies (1–10 mg/kg) should monitor liver enzyme activity (e.g., ALT/AST) to assess toxicity. Tissue distribution can be tracked using radiolabeled this compound (³H or ¹⁴C) or LC-MS/MS quantification .

Q. What analytical methods are critical for characterizing this compound purity and structural integrity?

- HPLC-PDA : Purity assessment (≥95%) with a C18 column, using acetonitrile/water gradients .

- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 429.2984 .

- ¹H-NMR : Key signals include δ 5.35 ppm (C-6 vinyl proton) and δ 3.40–3.80 ppm (C-1β and C-3β hydroxyls) .

Impurities (e.g., ruscogenin derivatives) can be quantified via spiking experiments with authenticated standards .

Q. Methodological Considerations

Q. How should researchers design experiments to assess this compound’s effects on gene expression networks?

- Transcriptomics : Use RNA-Seq to identify differentially expressed genes in RORα-dependent pathways (e.g., circadian rhythm, glucose metabolism) .

- CRISPR/Cas9 : Knock out RORα in cell lines to isolate compound-specific effects .

- ChIP-Seq : Validate RORα binding to promoter regions of target genes (e.g., BMAL1) .

Q. What controls are essential in cytotoxicity assays involving this compound?

- Vehicle Controls : Ethanol or PBS at equivalent concentrations.

- Positive Controls : Doxorubicin (for apoptosis) or Triton X-100 (membrane disruption).

- Cell Viability Assays : Combine MTT with LDH release to distinguish cytostatic vs. cytotoxic effects .

属性

IUPAC Name |

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTRINCJVPIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938850 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-33-4 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。